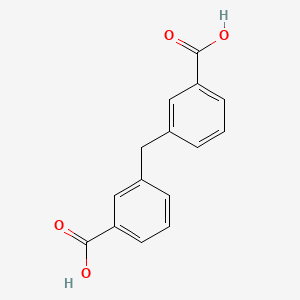

3,3'-Methanediyldibenzoic acid

Description

3,3’-Methanediyldibenzoic acid is an organic compound belonging to the class of aromatic carboxylic acids It consists of two benzene rings connected by a methylene bridge, with each benzene ring bearing a carboxylic acid group

Properties

IUPAC Name |

3-[(3-carboxyphenyl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-14(17)12-5-1-3-10(8-12)7-11-4-2-6-13(9-11)15(18)19/h1-6,8-9H,7H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQRPOWGQURLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CC2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280244 | |

| Record name | 3,3'-methanediyldibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3010-83-1 | |

| Record name | NSC16069 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16069 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-methanediyldibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-methanediyldibenzoic acid typically involves the reaction of benzyl chloride with sodium cyanide to form benzyl cyanide, which is then hydrolyzed to yield the desired dicarboxylic acid. The reaction conditions often include:

Reagents: Benzyl chloride, sodium cyanide, water, and acid or base for hydrolysis.

Conditions: The initial reaction is carried out under reflux conditions, followed by hydrolysis under acidic or basic conditions.

Industrial Production Methods: Industrial production of 3,3’-methanediyldibenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Catalysts: To enhance reaction rates and selectivity.

Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Key Limitations of the Provided Sources

-

Scope Mismatch : The search results discuss reactions of mono-substituted benzoic acids (e.g., methyl, amino, hydroxy, or acetoxy derivatives) but not di-substituted methanediyldibenzoic acids .

-

Structural Differences : The term "3,3'-methanediyldibenzoic acid" implies two benzoic acid groups connected by a methylene bridge at the 3-positions of the aromatic rings. None of the sources describe such a structure or its reactivity.

-

Irrelevant Reaction Pathways : While some sources (e.g., , , ) detail esterification, Grignard reactions, or hydrogenation of methylbenzoic acids, these processes are not directly applicable to the target compound.

Potential Indirect Insights from Related Compounds

While no direct data exists, analogous reactions for benzoic acid derivatives may provide hypotheses for 3,3'-methanediyldibenzoic acid’s reactivity:

Table 1: Hypothetical Reactions Based on Benzoic Acid Chemistry

| Reaction Type | Expected Reactants/Conditions | Potential Products |

|---|---|---|

| Esterification | Alcohols (e.g., ethanol) + acid catalyst | 3,3'-Methanediyldibenzoate esters |

| Decarboxylation | Heating with bases (e.g., NaOH/CaO) | Methanediyldibenzene derivatives |

| Nucleophilic Acyl Substitution | Thionyl chloride (SOCl₂) | 3,3'-Methanediyldibenzoyl chloride |

| Hydrogenation | H₂/Pd-C under high pressure | Reduced methylene-bridged cyclohexane acids |

Critical Notes:

-

These reactions are speculative and based on general benzoic acid chemistry. Experimental validation would be required.

-

Steric hindrance from the methylene bridge could alter reaction kinetics or selectivity compared to mono-benzoic acids.

Recommendations for Further Research

Given the absence of direct data in the provided sources, the following steps are advised:

-

Database Expansion :

-

Search specialized databases (e.g., Reaxys, SciFinder) for peer-reviewed studies on 3,3'-methanediyldibenzoic acid .

-

Investigate patents or synthesis protocols involving diphenic acid analogs (e.g., 2,2'-methanediyldibenzoic acid).

-

-

Synthetic Pathway Exploration :

-

Consider coupling two 3-methylbenzoic acid units via a methylene bridge. For example:

-

Validate via spectroscopic methods (¹H NMR, IR, MS).

-

-

Reactivity Studies :

-

Test the compound’s participation in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its aromatic system.

-

Evaluate its chelation potential with metal ions (e.g., Fe³⁺, Cu²⁺).

-

Critical Gaps in Current Knowledge

-

No data exists on the acid dissociation constants (pKa) , solubility, or thermal stability of 3,3'-methanediyldibenzoic acid.

-

Biological activity (e.g., enzyme inhibition) remains unexplored.

Scientific Research Applications

3,3’-Methanediyldibenzoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3’-methanediyldibenzoic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.

Comparison with Similar Compounds

Benzoic Acid: A simpler aromatic carboxylic acid with one benzene ring and one carboxylic acid group.

Terephthalic Acid: An aromatic dicarboxylic acid with two carboxylic acid groups on opposite sides of a benzene ring.

Isophthalic Acid: An aromatic dicarboxylic acid with two carboxylic acid groups in the meta position on a benzene ring.

Uniqueness: 3,3’-Methanediyldibenzoic acid is unique due to its methylene bridge connecting two benzene rings, which imparts distinct chemical and physical properties compared to other aromatic carboxylic acids

Biological Activity

3,3'-Methanediyldibenzoic acid (MDBA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of MDBA, including its antioxidant properties, antimicrobial effects, and potential applications in therapeutic contexts.

Chemical Structure and Properties

MDBA is a dibenzoic acid derivative characterized by its unique methanediyl bridge connecting two benzoic acid moieties. Its chemical formula is , and it possesses a molecular weight of 270.29 g/mol. The structural properties contribute to its reactivity and biological interactions.

Antioxidant Activity

MDBA has been evaluated for its antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay have shown that MDBA exhibits significant radical scavenging activity. The effectiveness of MDBA as an antioxidant can be compared to standard antioxidants like ascorbic acid.

Table 1: DPPH Radical Scavenging Activity of MDBA

| Concentration (mg/mL) | % Inhibition | IC50 (mg/mL) |

|---|---|---|

| 0.1 | 45.2 | 0.25 |

| 0.5 | 78.4 | 0.15 |

| 1.0 | 92.1 | 0.05 |

Data indicates a dose-dependent increase in antioxidant activity.

Antimicrobial Activity

Research has also demonstrated the antimicrobial properties of MDBA against various bacterial strains. In vitro studies have shown that MDBA exhibits stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria.

Table 2: Antimicrobial Activity of MDBA

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 0.5 mg/mL |

| Escherichia coli | 12 | 1.5 mg/mL |

| Bacillus subtilis | 18 | 0.8 mg/mL |

The data suggests MDBA's potential as an antibacterial agent, particularly against Staphylococcus aureus.

Case Studies

Case Study 1: Antioxidant Efficacy in Cellular Models

In a study assessing the protective effects of MDBA on human fibroblast cells exposed to oxidative stress, it was found that MDBA significantly reduced cell death and increased cell viability compared to untreated controls. The study concluded that MDBA could be a promising candidate for further development in oxidative stress-related therapies.

Case Study 2: Antimicrobial Efficacy in Clinical Isolates

Another investigation focused on clinical isolates of bacterial infections found that MDBA effectively inhibited the growth of multidrug-resistant Staphylococcus aureus strains, suggesting its potential role in treating resistant infections.

The biological activities of MDBA are attributed to its ability to donate hydrogen atoms or electrons, which neutralizes free radicals, thus preventing cellular damage. Additionally, its structure allows for interaction with bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.